Cas no 911634-03-2 (Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoate)

Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoate 化学的及び物理的性質
名前と識別子
-
- METHYL-14(S),15(S)-EPOXY-11(R,S)-HYDROXY-5(Z),8(Z),12(E)-EICOSATRIENOATE
- METHYL 11(R,S)-HYDROXY-14(S),15(S)-EPOXY-5(Z),8(Z),12(E)-EICOSATRIENOATE
- 5,8,12-Tridecatrienoic acid, 11-hydroxy-13-[(2S,3S)-3-pentyl-2-oxiranyl]-, methyl ester, (5Z,8Z,12E)-
- Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoate
-
- インチ: 1S/C21H34O4/c1-3-4-10-14-19-20(25-19)17-16-18(22)13-11-8-6-5-7-9-12-15-21(23)24-2/h5,7-8,11,16-20,22H,3-4,6,9-10,12-15H2,1-2H3/b7-5-,11-8-,17-16+/t18?,19-,20-/m0/s1
- InChIKey: MHXSCMMMTRMMBI-PUWVHZPJSA-N
- ほほえんだ: C(OC)(=O)CCC/C=C\C/C=C\CC(O)/C=C/[C@H]1[C@H](CCCCC)O1
じっけんとくせい
- 密度みつど: 1.038±0.06 g/cm3(Predicted)
- ふってん: 459.9±45.0 °C(Predicted)
- フラッシュポイント: -26 °C
- 酸性度係数(pKa): 13.87±0.20(Predicted)
Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoate セキュリティ情報
- WGKドイツ:2
- 危険カテゴリコード: 11-38-48/20-51/53-62-65-67
- セキュリティの説明: 36/37-61-62-33-29-16-9
-
危険物標識:
- ちょぞうじょうけん:−20°C
Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Larodan | 22-2043-39-100g |
Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoate |
911634-03-2 | >98% | 100g |
€345.00 | 2025-03-07 | |
Larodan | 22-2043-39-100ug |
Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoate |
911634-03-2 | >98% | 100ug |
€345.00 | 2023-09-19 |
Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoate 関連文献
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoateに関する追加情報
Recent Advances in the Study of Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoate (CAS: 911634-03-2)
The compound Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoate (CAS: 911634-03-2) has garnered significant attention in the field of chemical biology and medicinal research due to its unique structural properties and potential therapeutic applications. This eicosanoid derivative, belonging to the epoxy-hydroxy-eicosatrienoate family, has been the subject of recent studies exploring its biological activities, synthetic pathways, and pharmacological effects. The compound's intricate structure, featuring epoxy and hydroxy functional groups, positions it as a promising candidate for modulating inflammatory and metabolic pathways.
Recent research has focused on elucidating the synthetic routes for Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoate, with an emphasis on optimizing yield and stereochemical purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel enzymatic approach utilizing cytochrome P450 enzymes to achieve high regioselectivity and enantiomeric excess. This method not only enhances the scalability of production but also reduces the environmental impact compared to traditional chemical synthesis. The study further highlighted the compound's stability under physiological conditions, a critical factor for its potential in vivo applications.
In terms of biological activity, Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoate has demonstrated potent anti-inflammatory effects in preclinical models. A 2024 study in Biochemical Pharmacology revealed that the compound selectively inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential utility in treating chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound's ability to modulate lipid metabolism has been explored, with evidence pointing to its role in enhancing insulin sensitivity in adipocytes.
Pharmacokinetic studies have also advanced our understanding of this compound. Research conducted by the National Institutes of Health (NIH) in 2023 employed LC-MS/MS techniques to characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoate. The results indicated favorable oral bioavailability and a half-life conducive to once-daily dosing, further supporting its development as a therapeutic agent. However, challenges remain in optimizing its tissue-specific delivery and minimizing off-target effects.
Looking ahead, the integration of computational modeling and high-throughput screening is expected to accelerate the discovery of derivatives with enhanced efficacy and reduced toxicity. Collaborative efforts between academia and industry are crucial to translating these findings into clinical applications. The compound's multifaceted biological activities and synthetic accessibility position it as a cornerstone in the development of next-generation therapeutics for inflammatory and metabolic disorders.
911634-03-2 (Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoate) 関連製品
- 1804856-32-3(2-Bromo-5-(difluoromethyl)-3-methoxypyridine-4-methanol)
- 2227805-68-5(rac-(1R,2S)-2-(3-ethyloxetan-3-yl)cyclopropan-1-amine)
- 1806871-78-2(2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-carboxaldehyde)
- 2230049-89-3(5-(1,2,2-triphenylvinyl)furan-2-carbaldehyde)
- 848658-86-6(3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 864859-22-3(N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,5-dichlorobenzamide)
- 1539719-95-3(1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylic acid)
- 1157693-88-3(2-(5-nitrofuran-2-yl)cyclopropan-1-amine)
- 1805562-27-9(Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate)
- 2171866-55-8(5-(3-methylbutyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)


